molecular formula C10H14ClN B8606172 3-Methyl-3-(3-chlorophenyl)propylamine

3-Methyl-3-(3-chlorophenyl)propylamine

Cat. No.: B8606172
M. Wt: 183.68 g/mol
InChI Key: DKPPEDKATRTMDP-UHFFFAOYSA-N
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Description

3-Methyl-3-(3-chlorophenyl)propylamine is a tertiary amine characterized by a propylamine backbone bearing a 3-chlorophenyl group and a methyl branch at the β-carbon. Its molecular formula is C₁₀H₁₄ClN, with a molecular weight of 183.68 g/mol.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

3-(3-chlorophenyl)butan-1-amine

InChI

InChI=1S/C10H14ClN/c1-8(5-6-12)9-3-2-4-10(11)7-9/h2-4,7-8H,5-6,12H2,1H3

InChI Key

DKPPEDKATRTMDP-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)C1=CC(=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 3-Methyl-3-(3-chlorophenyl)propylamine with structurally related amines, focusing on molecular features, synthesis, and functional properties.

Structural Analogues and Substitution Patterns

[(3-Chlorophenyl)methyl]propylamine
  • Molecular Formula : C₁₀H₁₄ClN
  • Key Features : Linear propylamine chain attached to a 3-chlorobenzyl group.
  • Activity : Propylamine-linked compounds exhibit enhanced anticancer activity (IC₅₀ ~0.96 µM against RAF isoforms) compared to ethylamine analogs, attributed to optimal chain length for target binding .
  • Synthesis : Typically synthesized via lactamization reactions using excess propylamine .
1-(3-Chlorophenyl)ethylamine
  • Molecular Formula: C₁₂H₁₈ClNO
  • Key Features : Incorporates a methoxypropyl group and chlorophenethyl moiety.
  • Properties : The methoxy group enhances solubility in polar solvents compared to purely alkyl-substituted amines .
(3-Chlorophenyl)(3,4-difluorophenyl)methanamine
  • Molecular Formula : C₁₃H₁₀ClF₂N

Key Observations :

  • Halogenation : Chlorine and fluorine substituents enhance electron-withdrawing effects, improving binding to hydrophobic pockets in biological targets .

Pharmacological and Industrial Relevance

  • Anticancer Agents : Propylamine linkers with electron-withdrawing groups (e.g., Cl, CF₃) show superior activity in inhibiting RAF kinases, a critical target in oncology .
  • Salt Formation : Like other amines, this compound can form pharmaceutically acceptable salts (e.g., hydrochlorides) to enhance solubility and stability .

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